Diazipine
Overview
Description
Diazepine is a seven-membered heterocyclic compound with two nitrogen atoms (e.g., in ring positions 1 and 2) . It is a core structure in a class of medications known as benzodiazepines, which are commonly used to treat conditions such as anxiety disorders, alcohol withdrawal symptoms, muscle spasms, and seizures .
Synthesis Analysis
The synthesis of diazepine derivatives has been a topic of active research for many years. A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of these compounds . Another study reports a highly efficient synthetic method for benzodiazepine, which involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .
Molecular Structure Analysis
Diazepine’s molecular structure consists of a seven-atom ring attached to various aromatic structures . The core structure of benzodiazepines is formed by the fusion of a benzene ring and a diazepine ring .
Chemical Reactions Analysis
The chemical reactions of diazepine have been extensively studied. A review summarizes the abundant literature on synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives . Another study reports a one-pot synthesis of benzodiazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .
Physical And Chemical Properties Analysis
Diazepine is a two nitrogen-containing seven-membered heterocyclic compound . More detailed physical and chemical properties would require specific analysis of individual diazepine derivatives.
Scientific Research Applications
Synthesis and Application as a Photoaffinity Probe
Diazipine, a novel dihydropyridine, has been synthesized and used as a photoaffinity probe for calcium channels. The synthesis of diazipine and its radioactive form, [3H]diazipine, involved a phenyldiazirine group. This compound exhibited high affinity in competitively inhibiting [3H]PN200-110 binding to cardiac membrane calcium channels. Such applications highlight diazipine's potential in researching calcium channel interactions and functionalities (Taki, Kuniyasu, Nakayama, & Kanaoka, 1991). Additionally, [3H]diazipine has demonstrated superior efficiency and stability compared to [3H]azidopine in labeling skeletal muscle Ca2+ channels (Taki, Nakayama, & Kanaoka, 1991).
Evaluation in Pharmacological Research
Although not directly focused on diazipine, numerous studies have evaluated similar compounds, such as diazepam, in various contexts, including the modulation of sexual behavior in animals, comparative studies on anxiety and depression treatments, and pharmacodynamic properties in anxiety and depression disorders. These studies, while not specific to diazipine, reflect the broader research context in which similar diazepine derivatives are explored for their pharmacological effects and mechanisms (McDonnell, Garcia, & Kenney, 1987); (Rickels, 1990); (Radev, 1976).
Insights into Diazocine Derivatives
Research on diazocine derivatives, closely related to diazipine, provides insights into their potential biological activities. One study evaluated the biological activity of a diazocine derivative against heart failure using an ischemia-reperfusion injury model. The findings suggested that diazocine derivatives could influence cardiovascular system parameters, demonstrating their potential for heart failure treatments (Figueroa‐Valverde et al., 2022).
Safety And Hazards
Benzodiazepines, including diazepam, have serious risks including misuse and abuse, addiction, overdose, and death . The FDA has required the Boxed Warning to be updated for all benzodiazepine medicines to address these risks . Diazepam can slow or stop your breathing, especially if you have recently used an opioid medication, alcohol, or other drugs that can slow your breathing .
Future Directions
Research on diazepam is flourishing. The clinical applications, mechanisms of action, pharmacokinetics, and assessment and management of the use of diazepam are the focus of current research and the development trend of future research . The study of diazepam has always been an important research topic .
properties
IUPAC Name |
3-O-ethyl 5-O-[2-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]ethyl] 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F6N4O5/c1-4-43-25(41)21-15(2)37-16(3)22(23(21)19-7-5-6-8-20(19)28(30,31)32)26(42)44-14-13-36-24(40)17-9-11-18(12-10-17)27(38-39-27)29(33,34)35/h5-12,23,37H,4,13-14H2,1-3H3,(H,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCYVIILYJAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F6N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928967 | |
Record name | Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazipine | |
CAS RN |
135330-18-6 | |
Record name | Diazipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.